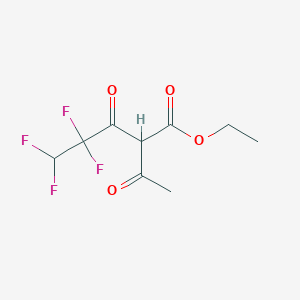
Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate is an organic compound with a unique structure characterized by the presence of multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate typically involves the fluorination of a precursor compound. One common method is the reaction of ethyl 2-acetyl-4-oxopentanoate with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoic acid.
Reduction: Formation of ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-hydroxypentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate involves interactions with various molecular targets. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-acetyl-4-oxopentanoate: Lacks the fluorine atoms, making it less reactive in certain applications.
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate: Another fluorinated compound with different structural features and applications.
Ethyl 2,4,4-trimethyl-3-oxopentanoate: Contains additional methyl groups, leading to different chemical properties.
Propiedades
Número CAS |
116206-91-8 |
|---|---|
Fórmula molecular |
C9H10F4O4 |
Peso molecular |
258.17 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate |
InChI |
InChI=1S/C9H10F4O4/c1-3-17-7(16)5(4(2)14)6(15)9(12,13)8(10)11/h5,8H,3H2,1-2H3 |
Clave InChI |
YOWXKCSKSWUXPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)C(=O)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)

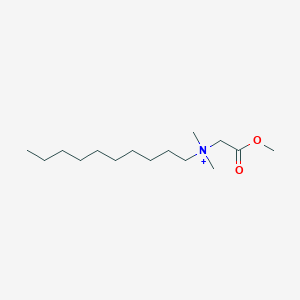
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
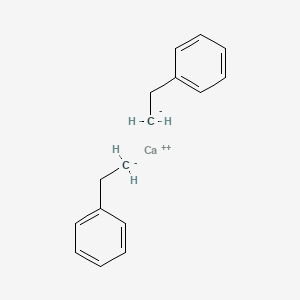
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
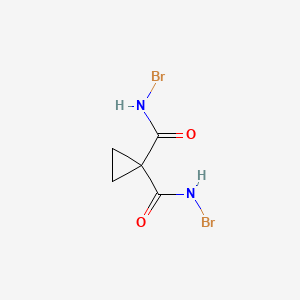
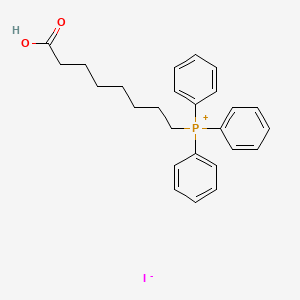
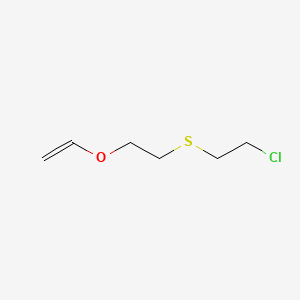


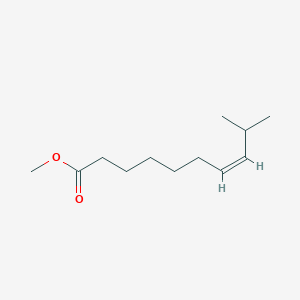
![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
